2-iso-Pentoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2 . It is characterized by the presence of a phenethyl alcohol structure substituted with an iso-pentoxy group. This compound is part of the broader class of alcohols, which are known for their hydroxyl functional group (-OH) attached to a carbon atom.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halides: Alkyl halides can be converted to alcohols through nucleophilic substitution reactions with aqueous alkali hydroxides.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid followed by hydrolysis.
Hydroformylation of Alkenes: This process involves the reaction of lower molecular weight olefins with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation to form alcohols.
Hydroboration of Alkenes: Alkenes treated with diborane yield alkyl boranes, which upon oxidation with alkaline hydrogen peroxide, produce alcohols.
Grignard Synthesis: Interaction of Grignard reagents with suitable carbonyl compounds can produce primary, secondary, and tertiary alcohols.
Industrial Production Methods: Industrial production methods for alcohols often involve large-scale catalytic processes, such as the hydration of ethylene to produce ethanol or the hydroformylation of propylene to produce butanol .
Types of Reactions:
Reduction: Alcohols can be reduced to alkanes using strong reducing agents like lithium aluminum hydride.
Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution Reagents: Hydrohalic acids (HCl, HBr) and phosphorus halides (PCl3, PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-iso-Pentoxyphenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iso-Pentoxyphenethyl alcohol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenethyl Alcohol: Shares the phenethyl alcohol structure but lacks the iso-pentoxy substitution.
Benzyl Alcohol: Similar in structure but with a benzyl group instead of a phenethyl group.
Isoamyl Alcohol: Contains an isoamyl group but lacks the phenethyl structure.
Uniqueness: 2-iso-Pentoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[2-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUXBFCPWRKFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.